Cas no 2229503-88-0 (Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate)

Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(piperazin-1-yl)thiophene-2-carboxylate
- EN300-1756727
- 2229503-88-0
- Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate
-
- インチ: 1S/C10H14N2O2S/c1-14-10(13)9-8(2-7-15-9)12-5-3-11-4-6-12/h2,7,11H,3-6H2,1H3
- InChIKey: XHHMHDYVNYMAOZ-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1C(=O)OC)N1CCNCC1
計算された属性
- せいみつぶんしりょう: 226.07759887g/mol
- どういたいしつりょう: 226.07759887g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1756727-10.0g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 10g |
$9105.0 | 2023-06-03 | ||
Enamine | EN300-1756727-0.05g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 0.05g |
$1779.0 | 2023-08-31 | ||
Enamine | EN300-1756727-10g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 10g |
$9105.0 | 2023-08-31 | ||
Enamine | EN300-1756727-5g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 5g |
$6140.0 | 2023-08-31 | ||
Enamine | EN300-1756727-0.25g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 0.25g |
$1948.0 | 2023-08-31 | ||
Enamine | EN300-1756727-2.5g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 2.5g |
$4150.0 | 2023-08-31 | ||
Enamine | EN300-1756727-0.1g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 0.1g |
$1863.0 | 2023-08-31 | ||
Enamine | EN300-1756727-1g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 1g |
$2118.0 | 2023-08-31 | ||
Enamine | EN300-1756727-0.5g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 0.5g |
$2033.0 | 2023-08-31 | ||
Enamine | EN300-1756727-1.0g |
methyl 3-(piperazin-1-yl)thiophene-2-carboxylate |
2229503-88-0 | 1g |
$2118.0 | 2023-06-03 |
Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate 関連文献
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
Methyl 3-(piperazin-1-yl)thiophene-2-carboxylateに関する追加情報
Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate (CAS No. 2229503-88-0): A Comprehensive Overview
Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate, identified by its CAS number 2229503-88-0, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of heterocyclic organic molecules, featuring a thiophene core linked to a piperazine moiety, and terminated with a carboxylate ester group. The unique structural attributes of this molecule make it a valuable intermediate in the synthesis of various pharmacologically active agents.
The chemical structure of Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate consists of a five-membered thiophene ring, which is a common structural motif in many biologically active compounds. The presence of the piperazine group at the 3-position introduces a nitrogen-rich environment, enhancing the molecule's potential for interaction with biological targets. Specifically, the piperazine moiety is known for its ability to modulate neurotransmitter systems, making it a frequent component in drugs targeting central nervous system disorders.
Recent advancements in medicinal chemistry have highlighted the importance of thiophene derivatives in drug development. The combination of the thiophene ring with other functional groups has led to the discovery of several compounds with therapeutic potential. For instance, studies have demonstrated that thiophene-based molecules can exhibit anti-inflammatory, antiviral, and anticancer properties. The carboxylate ester group in Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate not only contributes to the molecule's solubility but also serves as a versatile handle for further chemical modifications.
In the context of modern drug design, Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate has garnered attention due to its potential applications in the development of novel therapeutic agents. The piperazine ring, in particular, is a well-documented pharmacophore that interacts with various biological targets, including GABA receptors and serotonin receptors. These interactions are crucial for the treatment of conditions such as anxiety, depression, and epilepsy. By incorporating this moiety into a thiophene scaffold, researchers aim to develop compounds that offer enhanced efficacy and reduced side effects compared to existing treatments.
One of the most compelling aspects of Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate is its role as a building block for more complex molecules. The presence of multiple reactive sites allows for diverse chemical transformations, enabling the synthesis of derivatives with tailored properties. For example, functionalization at the 2-position of the thiophene ring can introduce additional pharmacological activity or improve metabolic stability. Such modifications are essential for optimizing drug candidates for clinical use.
Current research in this area is focused on leveraging computational methods and high-throughput screening to identify new applications for Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate. These approaches have already led to promising discoveries in several therapeutic areas. For instance, computational modeling has suggested that derivatives of this compound may have potent activity against certain types of cancer by inhibiting key signaling pathways involved in tumor growth. Additionally, preclinical studies have indicated that modified versions of this molecule could be effective in treating neurodegenerative diseases by protecting against oxidative stress and neuroinflammation.
The synthetic pathways for Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate are also an area of active investigation. Researchers are exploring efficient and scalable methods to produce this compound in high purity. Advances in synthetic chemistry have enabled the use of novel catalysts and reaction conditions that improve yield and reduce environmental impact. These developments are crucial for ensuring that sufficient quantities of this compound are available for both research and commercial applications.
Another important consideration is the pharmacokinetic profile of Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate derivatives. Understanding how these compounds are absorbed, distributed, metabolized, and excreted is essential for optimizing their therapeutic potential. Studies have shown that modifications to the molecular structure can significantly influence these processes. For example, introducing hydrophilic groups can enhance oral bioavailability, while lipophilic substitutions may improve penetration into the central nervous system.
The future prospects for Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate are promising, with ongoing research aimed at uncovering new therapeutic applications and improving synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As our understanding of biological systems continues to grow, so too will the number of potential applications for this versatile compound.
2229503-88-0 (Methyl 3-(piperazin-1-yl)thiophene-2-carboxylate) 関連製品
- 1801595-21-0(4-(3-Fluoro-4-methylphenyl)oxane-4-carboxylic acid)
- 946281-27-2(4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 952959-55-6(Ethyl 2-Amino-4-propylthiophene-3-carboxylate)
- 17533-36-7(2,7-Dibromo-4,5,9,10-tetrahydro-pyrene)
- 878058-03-8(N-(3-acetamidophenyl)-2-({1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}sulfonyl)acetamide)
- 2227813-15-0(3-(1R)-3-amino-1-hydroxypropylbenzonitrile)
- 1404561-06-3(tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate)
- 459426-22-3(Biotin-PEG4-NHS ester)
- 116248-11-4(2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine)
- 2034496-92-7(4-bromo-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}thiophene-2-carboxamide)




